

Masitinib overall survival amyotrophic lateral sclerosis

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Compound Focus: Masitinib

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Masitinib Overall Survival Data in ALS

Patient Population	Treatment Arm	Median Overall Survival	Survival Benefit vs. Placebo	Hazard Ratio (Risk of Death)	Statistical Significance (p-value)
Enriched population (ALSFRS-R progression <1.1/month and baseline score ≥ 2 on all items) [1]	Masitinib (4.5 mg/kg/day)	69 months [1] [2]	+25 months [1] [2]	0.53 (47% reduction) [1] [2]	$p = 0.025$ [1]
	Placebo	44 months [1] [2]	--	--	--
Overall ITT Population (ALSFRS-R progression <1.1/month) [1]	Masitinib (4.5 mg/kg/day)	Data Immature [1]	Slowed functional decline (Δ ALSFRS-R) [1]	--	$p = 0.016$ (for functional decline) [1]

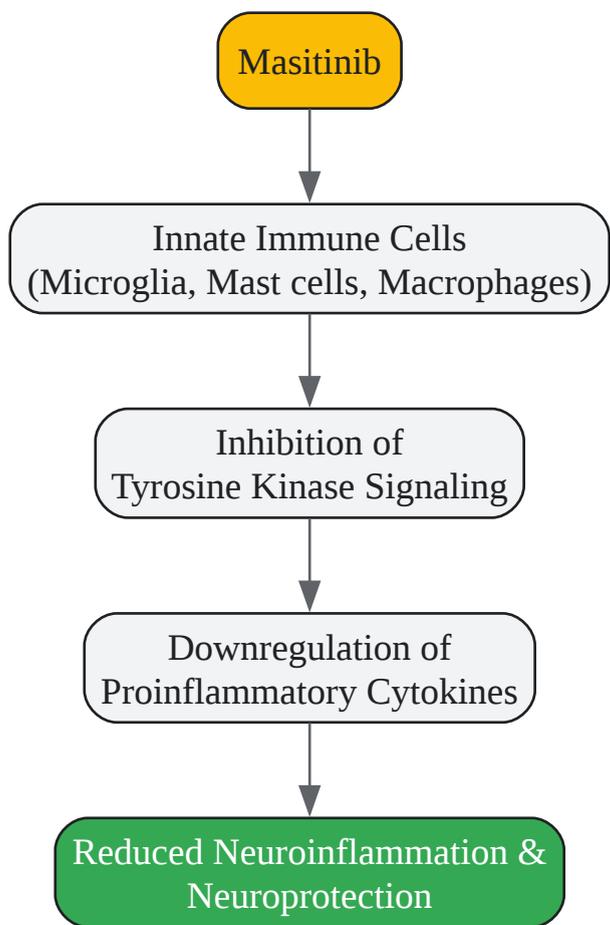
Experimental Methodology

The survival data for **masitinib** in ALS comes from the long-term follow-up analysis of the **randomized, placebo-controlled phase 2b/3 study AB10015 (NCT02588677)** [1] [2].

- **Study Design:** The analysis assessed long-term overall survival (OS) with an average follow-up of 75 months from diagnosis. Vital status was collected for all patients originally randomized in the trial [1].
- **Patient Populations Analyzed:**
 - **Intention-to-Treat (ITT):** All randomized patients with an ALSFRS-R progression rate from disease onset to baseline of **<1.1 points/month** [1].
 - **Enriched Population:** A predefined subgroup of the ITT population characterized by **ALSFRS-R progression rate <1.1 points/month** and **baseline ALSFRS-R individual component scores all ≥ 2** . This excludes patients with very fast disease progression or severe impairment of functionality at baseline, corresponding to the population for the confirmatory phase 3 study AB19001 [1].
- **Statistical Analysis:** Survival analysis was performed using the **multivariate log-rank test and Cox proportional hazards model**, with prespecified stratification factors (age, ALSFRS-R score at randomization, site of onset, geographical region, and Δ FS) as covariates [1].

Mechanism of Action

Masitinib is an oral, selective tyrosine kinase inhibitor. Its neuroprotective effects in ALS are attributed to targeting innate immune cells involved in neuroinflammation [3] [4].



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Positioning Among ALS Treatments

Masitinib's profile differs from other approved and investigational ALS therapies, which target diverse mechanisms.

Therapeutic Agent / Class	Primary Mechanism of Action	Key Clinical Outcome
Masitinib [3] [4]	Tyrosine kinase inhibitor; targets neuroinflammation via innate immune cells (microglia, mast cells)	Extended median overall survival by 25 months in an enriched patient population [1].

Therapeutic Agent / Class	Primary Mechanism of Action	Key Clinical Outcome
Tofersen (Qalsody) [5]	Antisense oligonucleotide targeting mutant SOD1 mRNA	Slowed disease progression in patients with SOD1-ALS [5].
Riluzole [4]	Glutamate modulator; reduces excitotoxicity	Modest extension of survival [4].
Edaravone [4]	Antioxidant; scavenges free radicals	Slowed functional decline in a subset of patients [4].
Sodium Phenylbutyrate/Taurursodiol [4]	Targeting mitochondrial & ER stress	Slowed functional decline [4].
Investigational: CNM-Au8 [6]	Nanocatalytic agent; improves neuronal energy metabolism	Reported median survival gain of 6.5 months in cross-trial analysis [6].
Investigational: COYA-302 [6]	Biologic; targets neuroinflammation by enhancing Treg function	Phase 2 trial ongoing; top-line results expected 2026 [6].

Key Insights for Researchers

- **Patient Selection is Critical:** The significant survival benefit was observed in an **enriched population** with less advanced disease, highlighting that early intervention is likely necessary for **masitinib**'s neuroprotective effect [1] [2].
- **Novel Mechanism:** **Masitinib** offers a distinct approach by targeting **neuroinflammation** through the innate immune system, a pathway not directly addressed by other approved ALS therapies [3] [4].
- **Confirmatory Trial Underway:** The phase 3 study **AB19001 (NCT03127267)** is designed to substantiate these findings in the prospectively defined enriched population [1].

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